![molecular formula C22H26N2O2 B2837133 2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one CAS No. 1017168-74-9](/img/structure/B2837133.png)
2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
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Overview
Description
The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the study of the reaction mechanisms, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
- The compound’s structural features suggest potential anti-inflammatory properties. Researchers have investigated its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. It may serve as a lead compound for developing novel anti-inflammatory drugs .
- Due to the presence of phenolic and pyrazole moieties, this compound may act as an antioxidant. Studies have explored its ability to scavenge free radicals and protect cells from oxidative stress. Further research could uncover its specific mechanisms and applications in health and disease .
- Some investigations have focused on the compound’s potential as a chemopreventive agent. Its ability to modulate cell signaling pathways, inhibit tumor growth, and induce apoptosis warrants further exploration. Researchers aim to harness its properties for cancer prevention and treatment .
- Neurodegenerative diseases pose significant challenges, and compounds with neuroprotective properties are of great interest. This compound’s unique structure may confer neuroprotection by influencing neuronal survival, synaptic plasticity, and oxidative stress. Research in this area is ongoing .
- The ligand properties of this compound make it suitable for metal chelation and coordination studies. Researchers have explored its interactions with transition metals, which could have implications in catalysis, drug delivery, and environmental remediation .
- Given its diverse properties, this compound is a candidate for pharmacological screening. High-throughput assays can evaluate its effects on various biological targets, aiding in drug discovery. Researchers may identify specific pathways where it exhibits promising activity .
Anti-Inflammatory Activity
Antioxidant Potential
Cancer Chemoprevention
Neuroprotective Effects
Metal Chelation and Coordination Chemistry
Pharmacological Screening and Drug Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-4-16(5-2)22(26)24-20(17-12-10-15(3)11-13-17)14-19(23-24)18-8-6-7-9-21(18)25/h6-13,16,20,25H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOOYJIGXAYMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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